molecular formula C21H26N4O2S B2666567 1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1170885-57-0

1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2666567
CAS No.: 1170885-57-0
M. Wt: 398.53
InChI Key: VQMZVDUWHUVPNC-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

This chemical compound is related to the broader class of compounds that include pyrazole and thiazole derivatives, which have been extensively studied for their potential applications in various scientific research areas. The synthesis of similar compounds often involves reactions with dicarboxylic acid anhydrides, leading to the formation of bicyclic and tricyclic derivatives. These compounds have been characterized using infrared, PMR, and 13 C NMR spectral data, indicating their complex structure and potential utility in further chemical studies (Costanzo et al., 1990).

Heterocyclic Synthesis

Research into heterocyclic synthesis involving thiazole derivatives has led to the creation of a variety of nitrogen nucleophile reactions, producing pyrazole, isoxazole, pyrimidine, triazine, and other derivatives. These processes highlight the compound's utility in generating diverse heterocyclic systems, which are critical in the development of pharmaceuticals and agrochemicals (Mohareb et al., 2004).

Novel Compound Synthesis

Efforts in synthesizing novel thiazolopyrimidines and related derivatives have shown significant advancements, with reactions yielding compounds that have potential applications in medicinal chemistry and drug discovery. Such research underscores the importance of this chemical in synthesizing new therapeutic agents (Sherif et al., 1993).

Auxin Activities and Agrochemical Potential

Studies on the auxin activities of acylamides derived from pyrazole and thiadiazole compounds, related to the chemical , suggest their application in agrochemical research. Although auxin activities were found to be not high, the exploration of such compounds contributes to the ongoing search for new plant growth regulators (Yue et al., 2010).

Anticancer and Anti-inflammatory Properties

The synthesis and evaluation of pyrazolopyrimidines derivatives have demonstrated anticancer and anti-inflammatory properties, indicating the potential of this chemical compound and its derivatives in therapeutic applications. These findings are crucial for the development of new drugs targeting specific cancer types and inflammatory conditions (Rahmouni et al., 2016).

Properties

IUPAC Name

1-ethyl-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-4-24-11-10-17(23-24)20(26)25(13-15-7-6-12-27-15)21-22-19-16(14(2)3)8-5-9-18(19)28-21/h5,8-11,14-15H,4,6-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMZVDUWHUVPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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